molecular formula C8H14O B12282308 1-Ethyl-3-methylcyclobutane-1-carbaldehyde

1-Ethyl-3-methylcyclobutane-1-carbaldehyde

Cat. No.: B12282308
M. Wt: 126.20 g/mol
InChI Key: XLRACBOVQXPUES-UHFFFAOYSA-N
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Description

1-Ethyl-3-methylcyclobutane-1-carbaldehyde is an organic compound with the molecular formula C8H14O It is a member of the cyclobutane family, characterized by a four-membered ring structure with an ethyl and a methyl group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methylcyclobutane-1-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 1-ethyl-3-methylcyclobutanol. This reaction typically uses oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 1-ethyl-3-methylcyclobutene followed by oxidation. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-methylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl-3-methylcyclobutane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-3-methylcyclobutane-1-carbaldehyde involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which are important in biochemical processes. The compound can also undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products .

Comparison with Similar Compounds

  • 1-Ethyl-1-methylcyclobutane-1-carbaldehyde
  • 1-Ethyl-2-methylcyclobutane-1-carbaldehyde
  • 1-Ethyl-3-methylcyclobutanol

Comparison: 1-Ethyl-3-methylcyclobutane-1-carbaldehyde is unique due to its specific substitution pattern on the cyclobutane ring. This structural feature influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different physical and chemical properties, making it suitable for specific applications .

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

1-ethyl-3-methylcyclobutane-1-carbaldehyde

InChI

InChI=1S/C8H14O/c1-3-8(6-9)4-7(2)5-8/h6-7H,3-5H2,1-2H3

InChI Key

XLRACBOVQXPUES-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C1)C)C=O

Origin of Product

United States

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